

Technical Profile: 2-(4-Chlorobenzoyloxy)benzoyl Chloride

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Compound of Interest

Compound Name: 2-(4-Chlorobenzoyloxy)benzoyl chloride

CAS No.: 886447-20-7

Cat. No.: B1396560

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Via Precursor: 2-[(4-Chlorophenyl)methoxy]benzoic Acid (CAS 52803-69-7)

Executive Summary

2-(4-Chlorobenzoyloxy)benzoyl chloride is a highly reactive acyl chloride intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists. Due to the hydrolytic instability of the acyl chloride moiety, this compound is rarely isolated for long-term storage. Instead, it is generated in situ from its stable precursor, 2-(4-chlorobenzoyloxy)benzoic acid (CAS 52803-69-7).

This guide provides a comprehensive technical analysis of the compound's identity, a validated protocol for its in situ generation, and its application as an electrophilic building block in medicinal chemistry.

Chemical Identity & Properties

The commercial supply chain operates primarily through the stable acid precursor. The chloride is a transient species generated for immediate consumption in nucleophilic acyl substitution reactions.

The Stable Precursor (Acid Form)

Property	Specification
Chemical Name	2-(4-Chlorobenzyloxy)benzoic acid
Synonyms	2-[(4-Chlorophenyl)methoxy]benzoic acid; O-(4-Chlorobenzyl)salicylic acid
CAS Number	52803-69-7
Molecular Formula	C ₁₄ H ₁₁ ClO ₃
Molecular Weight	262.69 g/mol
Appearance	White to off-white crystalline powder
Melting Point	138–142 °C (Typical)
Purity Grade	≥98% (HPLC)

The Reactive Intermediate (Chloride Form)

Property	Specification
Chemical Name	2-(4-Chlorobenzyloxy)benzoyl chloride
CAS Number	Not widely listed; generated in situ from 52803-69-7
Molecular Formula	C ₁₄ H ₁₀ Cl ₂ O ₂
Molecular Weight	281.13 g/mol
Reactivity	Highly electrophilic; moisture-sensitive
Physical State	Viscous oil or low-melting solid (if isolated)
Solubility	Soluble in DCM, THF, Toluene; reacts violently with water

Synthesis & Activation Protocol

The conversion of the acid (CAS 52803-69-7) to the acid chloride is a critical activation step. The following protocol uses thionyl chloride (

) with catalytic dimethylformamide (DMF) to ensure complete conversion while minimizing side reactions.

Reaction Mechanism

The carboxylic acid hydroxyl group is converted into a good leaving group by thionyl chloride, proceeding through a chlorosulfite intermediate. The release of

and

gas drives the equilibrium forward.

Step-by-Step Activation Protocol

Reagents:

- 2-(4-Chlorobenzyloxy)benzoic acid (1.0 equiv)
- Thionyl Chloride () (1.5 – 2.0 equiv)
- DMF (Catalytic, 1-2 drops)
- Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)

Procedure:

- Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or inlet).
- Dissolution: Suspend 10.0 g of 2-(4-chlorobenzyloxy)benzoic acid in 50 mL of anhydrous Toluene.
- Catalyst: Add 2 drops of anhydrous DMF.
- Addition: Add thionyl chloride dropwise over 15 minutes at room temperature.

- Reaction: Heat the mixture to mild reflux (70–80 °C) for 2–3 hours. The evolution of and gas indicates reaction progress.
- Completion: The reaction is complete when the suspension becomes a clear homogeneous solution and gas evolution ceases.
- Isolation (Optional): Remove excess and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a viscous oil.
 - Note: For most applications, the crude residue is redissolved immediately in the reaction solvent (e.g., DCM) for the next step.

Reactivity & Applications

The 2-(4-chlorobenzyloxy)benzoyl moiety is a "privileged scaffold" in drug discovery, particularly for agents targeting inflammation and metabolic disorders.

Key Transformations

The acid chloride serves as a potent electrophile for:

- Friedel-Crafts Acylation: Reaction with electron-rich aromatics (e.g., indoles, anisoles) to form diaryl ketones. This is relevant for synthesizing Indomethacin analogues or Clometacin derivatives.
- Amide Coupling: Reaction with primary/secondary amines to form benzamides.
- Esterification: Reaction with alcohols to form ester prodrugs.

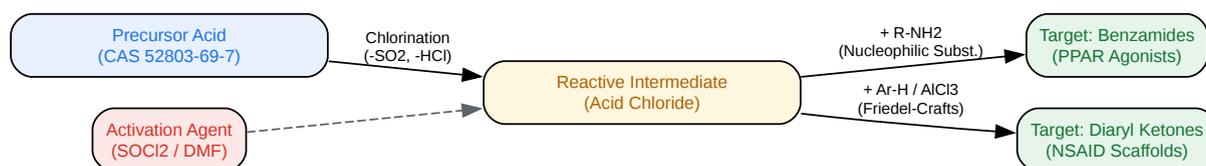
Structural Logic in Drug Design

The para-chlorobenzyl ether group provides lipophilicity and metabolic stability, while the ortho-substitution pattern on the benzoyl ring induces a twisted conformation, often critical for binding to receptors like PPAR

/

or COX-1/COX-2.

Visualization of Synthetic Pathway



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Figure 1: Activation pathway of 2-(4-chlorobenzoyloxy)benzoic acid to its acyl chloride and subsequent diversification.

Handling & Safety (MSDS Highlights)

Warning: This compound is a corrosive lachrymator.

- Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water to release HCl gas.
- Storage: Store the acid precursor (CAS 52803-69-7) in a cool, dry place. If the chloride is isolated, store under inert gas (Argon/Nitrogen) at -20 °C.
- Disposal: Quench excess acid chloride by slow addition to a stirred mixture of ice and sodium bicarbonate solution.

References

- PubChem. "2-[(4-Chlorophenyl)methoxy]benzoic acid (CAS 52803-69-7)." National Center for Biotechnology Information. Accessed February 14, 2026. [\[Link\]](#)^[1]
- EPA CompTox Chemicals Dashboard. "2-((4-Chlorobenzyl)oxy)benzoic acid." U.S. Environmental Protection Agency.^[2] Accessed February 14, 2026. [\[Link\]](#)

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Sources

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